molecular formula C8H7N3O B1498443 4-Cyano-N'-hydroxybenzene-1-carboximidamide CAS No. 22179-85-7

4-Cyano-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B1498443
CAS No.: 22179-85-7
M. Wt: 161.16 g/mol
InChI Key: ZLLAUULXYBIJBX-UHFFFAOYSA-N
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Description

4-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS 22179-85-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel enzyme inhibitors. Its core structure integrates two critical pharmacophores: a benzonitrile moiety and an N'-hydroxyamidine group . The N'-hydroxyamidine functional group is a recognized key pharmacophore in a novel class of potent and selective inhibitors, notably for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a crucial immuno-oncology target because its overexpression in tumors facilitates immune evasion; inhibitors of this enzyme can restore the immune system's ability to attack cancer cells, making them promising candidates for cancer immunotherapy . The mechanism of action for compounds featuring the N'-hydroxyamidine group involves a direct interaction between the deprotonated oxygen of the moiety and the heme iron within the enzyme's active site, which is vital for its inhibitory biological activity . Beyond its primary research value in immuno-oncology, this compound serves as a versatile synthetic intermediate for constructing more complex molecules. The presence of both electron-withdrawing and metal-chelating groups makes it a valuable precursor in organic synthesis and materials science. Researchers utilize this compound under controlled conditions for in vitro studies exclusively. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use . It is recommended to store the product in a dark place, sealed and dry, at 2-8°C to ensure stability .

Properties

IUPAC Name

4-cyano-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLAUULXYBIJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653112
Record name 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-85-7
Record name 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Cyano-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

This compound features a cyano group, a hydroxyl group, and an amidine functional group, which are critical for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, primarily focusing on anticancer effects. Below are detailed findings from various studies:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, one study reported GI50 values ranging from 0.197 to 3.49 μM against different cancer types, including colon and CNS cancers .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It was observed to disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
  • Comparative Efficacy : When compared to other compounds in its class, this compound showed superior activity against melanoma cell lines, indicating its potential as a targeted therapy for specific cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study A : This study evaluated the compound's effect on a panel of 60 different cancer cell lines. The results indicated that it selectively inhibited the growth of certain leukemia and melanoma cells while having minimal effects on normal fibroblast cells .
  • Study B : In another experiment involving murine models, treatment with the compound led to a significant reduction in tumor size compared to control groups. The study also noted an increase in survival rates among treated animals .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line Tested GI50 (μM) Notes
AntiproliferativeHCT-15 (Colon)0.197Highest potency observed
AntiproliferativeSNB-75 (CNS)0.278Significant growth inhibition
Apoptosis InductionMDA-MB-435 (Melanoma)Not specifiedInduces mitochondrial dysfunction
SelectivityNormal Fibroblasts>10Minimal toxicity observed

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the benzene ring significantly alters molecular weight, solubility, and reactivity. A comparative analysis is provided below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties CAS Number References
4-Cyano-N'-hydroxybenzene-1-carboximidamide -CN (para) C₈H₆N₃O 176.16 (calc.) High polarity, potential bioactivity Not explicitly listed Hypothetical
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide -Cl (meta) C₇H₇ClN₂O 170.60 Crystallizes in E-configuration; antimicrobial activity 29568-74-9
4-Chloro-N'-hydroxybenzene-1-carboximidamide -Cl (para) C₇H₇ClN₂O 170.60 Solid, 97% purity; used in API synthesis 5033-28-3
2,5-Dichloro-N'-hydroxybenzene-1-carboximidamide -Cl (2,5-positions) C₇H₆Cl₂N₂O 205.04 Enhanced lipophilicity 872362-65-7
4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide -NH₂ (para), -Cl (meta) C₇H₈ClN₃O 185.61 Dual functional groups; unlisted bioactivity 1704424-24-7
4-2-(Dimethylamino)ethoxy-N'-hydroxybenzene-1-carboximidamide hydrochloride -OCH₂CH₂N(CH₃)₂ (para) C₁₁H₁₈ClN₃O₂ 259.73 High-purity API intermediate (≥97%) 1955564-56-3

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CN) : Increase molecular polarity and reactivity in cyclization reactions, as seen in 1,2,4-oxadiazole synthesis .
  • Chlorine vs. cyano groups: Chlorine substituents (e.g., in CAS 5033-28-3) may confer higher antimicrobial activity, while the cyano group could improve metabolic stability due to its resistance to enzymatic degradation.

Structural and Crystallographic Insights

  • (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide : Adopts an E-configuration across the C=N bond, with intermolecular N–H⋯N and O–H⋯N hydrogen bonds forming R₂²(10) motifs and C(3) chains .
  • 2,5-Dichloro analogue: Substitution at 2,5-positions likely disrupts planar packing, reducing crystallinity compared to monosubstituted derivatives .

Preparation Methods

Hydroxylamine Reaction with Cyano Precursors

One of the most direct and efficient methods to prepare this compound is the reaction of cyano-substituted benzene derivatives with hydroxylamine under controlled conditions.

  • Reaction Conditions: Hydroxylamine hydrochloride is neutralized with potassium hydroxide in methanol to generate free hydroxylamine. This solution is then added dropwise to a suspension of the cyano compound in methanol at low temperature (0–5 °C), followed by stirring at room temperature for 1 hour.
  • Outcome: The amidoxime product precipitates out and can be isolated by filtration.
  • Yield: High yields up to 85% have been reported.
  • Characterization: The product exhibits characteristic IR bands for hydroxylamine and amidoxime groups, and NMR confirms the structure with distinct chemical shifts for NH2 and OH protons.

Multi-Step Synthesis via Imidazolide Intermediates

An alternative approach involves the conversion of carboxylic acid derivatives to imidazolides, which then react with ammonia to form the amidoxime.

  • Step 1: The carboxylic acid derivative is reacted with 1,1'-carbodiimidazole in the presence of 4-(dimethylamino)pyridine (DMAP) catalyst in tetrahydrofuran (THF) at 20–50 °C for several hours to form the imidazolide intermediate.
  • Step 2: Aqueous ammonia (25%) is added, and the mixture is heated to 110 °C, causing formation of the amidoxime.
  • Isolation: The amidoxime crystallizes directly from the reaction mixture, allowing isolation by filtration.
  • Yield: High purity and yields are achievable without chromatographic purification.

Preparation from 4-Cyano-4'-hydroxybiphenyl

A related method involves starting from 4-cyano-4'-methoxybiphenyl, which undergoes demethylation to yield the hydroxy derivative.

  • Step 1: Bromination and oxidation steps convert 4'-acetyl-4-methoxybiphenyl to 4'-methoxy-4-biphenyl carboxylic acid.
  • Step 2: Amidation and cyanation reactions produce 4-cyano-4'-methoxy biphenyl.
  • Step 3: Demethylation with pyridinium chloride at elevated temperature (200 °C) yields 4-cyano-4'-hydroxybiphenyl.
  • Yield: Overall yields for the final hydroxy product are around 75%.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Hydroxylamine reaction Cyano-substituted benzene derivative NH2OH·HCl + KOH in MeOH, 0–20 °C, 1 h stirring 85 Direct amidoxime formation, simple workup
Imidazolide intermediate route Carboxylic acid derivative 1,1'-Carbodiimidazole, DMAP, THF, then NH3, 110 °C >87 One-pot synthesis, high purity crystals
Demethylation of methoxy biphenyl 4'-Methoxy-4-biphenyl carboxamide Pyridinium chloride, 200 °C, 2 h 75 Multi-step, requires high temperature

Research Findings and Analysis

  • The hydroxylamine method is favored for its simplicity and high yield, enabling direct transformation of nitriles to amidoximes without isolating intermediates.
  • The imidazolide intermediate method allows for controlled amidoxime formation with minimal side reactions, suitable for scale-up.
  • Demethylation of methoxy biphenyl derivatives provides a route to hydroxy-substituted cyanobenzenes but involves harsher conditions and multiple steps.
  • Reaction parameters such as temperature, solvent choice (methanol, THF), and pH adjustment are critical for optimizing yield and purity.
  • The amidoxime products typically crystallize out of reaction mixtures, facilitating isolation without chromatographic purification.
  • Spectroscopic data including IR, 1H NMR, and 13C NMR confirm the successful synthesis and purity of the target compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Cyano-N'-hydroxybenzene-1-carboximidamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of particulates .
  • Ventilation : Conduct reactions in a fume hood or glovebox, especially when generating toxic byproducts (e.g., cyanide derivatives) .
  • Waste Disposal : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for environmentally safe disposal .
  • Emergency Measures : Immediate decontamination with water for skin exposure; use eyewash stations for ocular contact .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λmax ~255 nm) to assess purity ≥98% .
  • NMR : Confirm the presence of the cyano (-C≡N) and hydroxyimino (-N-OH) groups via ¹³C (δ ~115 ppm for CN) and ¹H NMR (δ ~10.5 ppm for -N-OH) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular formula (C₈H₆N₃O) .

Q. What synthetic routes are effective for this compound?

  • Methodological Answer :

  • Key Steps :

Intermediate Synthesis : React 4-cyanobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form the hydroxyimino intermediate .

Purification : Recrystallize from ethanol to remove unreacted starting materials. Monitor yield via TLC (silica gel, ethyl acetate/hexane 3:7) .

  • Yield Optimization : Adjust reaction time (typically 6–8 hours) and stoichiometry (1:1.2 ratio of nitrile to hydroxylamine) .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Software Tools : Use ChemAxon or ACD/Labs to calculate:
  • LogD (pH 7.4) : Predicted ~1.2, indicating moderate lipophilicity .
  • pKa : The hydroxyimino group has an acidic pKa ~6.8, influencing solubility at physiological pH .
  • Drug-Likeness : Evaluate compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, acceptors ≤10) .
  • Validation : Compare computational results with experimental HPLC retention times and solubility assays .

Q. What strategies resolve contradictions in reported LogD values for this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize shake-flask assays using octanol/water partitioning at pH 5.5 and 7.4. Control temperature (25°C) and ionic strength (0.15 M NaCl) .
  • Data Harmonization : Apply multivariate analysis to identify outliers caused by impurities or measurement techniques (e.g., UV vs. LC-MS detection) .
  • Collaborative Validation : Share raw datasets via repositories like PubChem to enable cross-lab verification .

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals. The cyano group’s electron-withdrawing effect stabilizes the hydroxyimino moiety, enhancing nucleophilic reactivity .
  • SAR Studies : Modify the phenyl ring (e.g., halogen substitution) and measure binding affinity to target enzymes (e.g., histone deacetylases) to establish structure-activity relationships .

Q. What mechanisms underlie the compound’s potential toxicity in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Cytotoxicity : Test against HEK293 cells using MTT assays (IC₅₀ determination).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Pathway Analysis : RNA sequencing to identify oxidative stress pathways (e.g., Nrf2 activation) triggered by cyanide release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
4-Cyano-N'-hydroxybenzene-1-carboximidamide

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